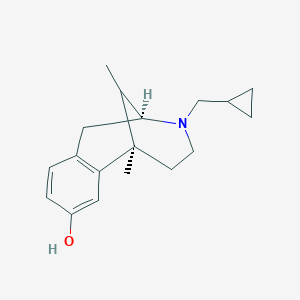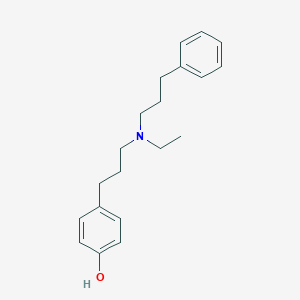
1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nitroso group attached to a pyrrolidinol ring, which is further connected to a pyridine ring. The acetate group adds to its complexity and reactivity.
Métodos De Preparación
The synthesis of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate typically involves multiple steps:
Starting Material: The synthesis begins with myosmine, a naturally occurring alkaloid.
Bromination: Myosmine is converted to 3’-bromomyosmine.
Acetate Displacement and Hydrolysis: The brominated compound undergoes displacement by acetate, followed by hydrolysis to yield 3’-hydroxymyosmine.
Reduction and Nitrosation: The hydroxylated compound is then reduced and nitrosated to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The pyridine and pyrrolidinol rings contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds include other nitroso-substituted pyrrolidinol derivatives and pyridine-containing molecules. What sets 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. Some similar compounds are:
- 1-Nitroso-5-(3-pyridinyl)-3-pyrrolidinol
- 1-Nitroso-5-(2-pyridinyl)-2-pyrrolidinol
- 1-Nitroso-5-(4-pyridinyl)-2-pyrrolidinol .
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
IUPAC Name |
(1-nitroso-5-pyridin-3-ylpyrrolidin-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8(15)17-11-5-4-10(14(11)13-16)9-3-2-6-12-7-9/h2-3,6-7,10-11H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDSVYFZZCUAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(N1N=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988443 |
Source


|
| Record name | 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68743-65-7 |
Source


|
| Record name | 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068743657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
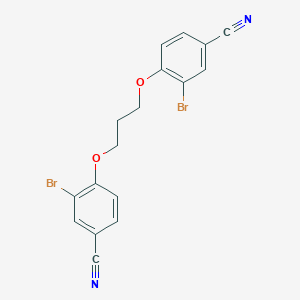
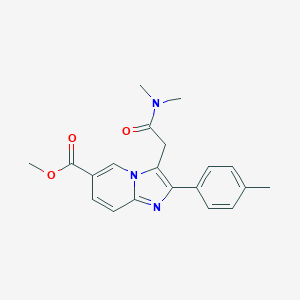
![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)
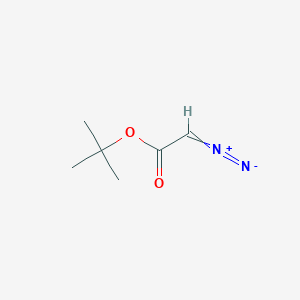
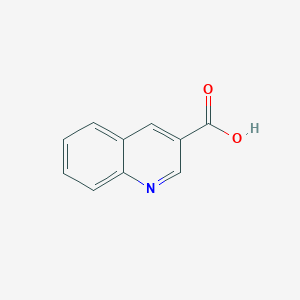
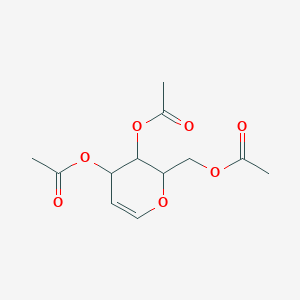
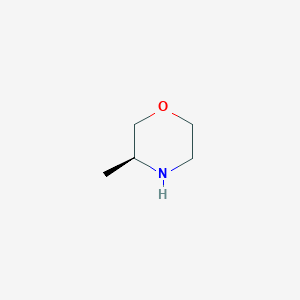
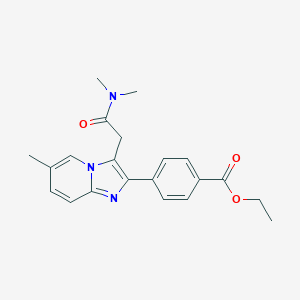
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)

